

(6-Methylpyridin-3-yl)methanamine literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Methylpyridin-3-yl)methanamine

Cat. No.: B041620

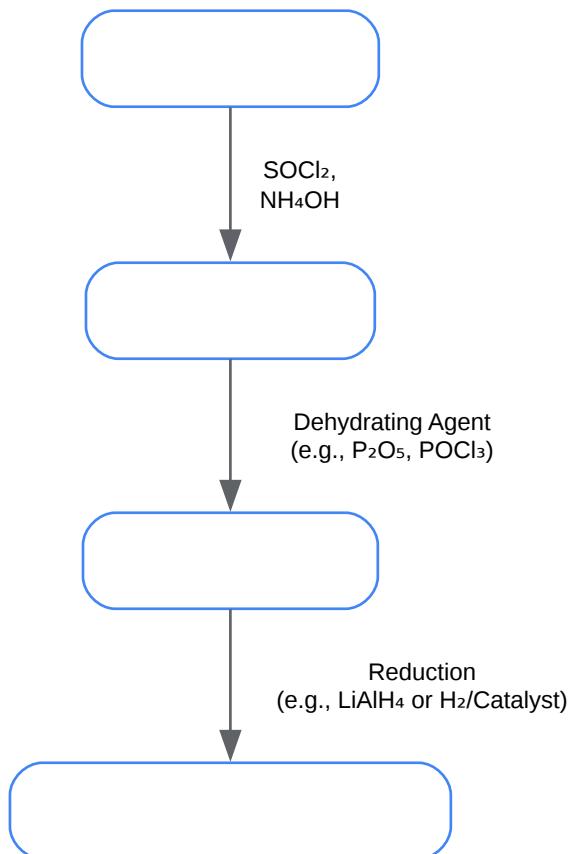
[Get Quote](#)

An in-depth technical guide to **(6-Methylpyridin-3-yl)methanamine**, a pivotal building block in medicinal chemistry. This document provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

(6-Methylpyridin-3-yl)methanamine is a versatile heterocyclic amine that serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural features, comprising a pyridine ring substituted with a methyl group and an aminomethyl group, provide a unique scaffold for drug design. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for potential N-oxidation, while the primary amine offers a nucleophilic handle for various chemical transformations.

A summary of its key chemical and physical properties is presented in Table 1.


Property	Value	Source
IUPAC Name	(6-methylpyridin-3-yl)methanamine	[1]
CAS Number	56622-54-9	[1] [2]
Molecular Formula	C ₇ H ₁₀ N ₂	[1]
Molecular Weight	122.17 g/mol	[1]
Canonical SMILES	CC1=NC=C(C=C1)CN	[1]
InChIKey	NZPFQOXRHLUPRT-UHFFFAOYSA-N	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Exact Mass	122.084398327 Da	[1]
Topological Polar Surface Area	38.9 Å ²	[1]

Synthesis and Reactivity

The synthesis of **(6-Methylpyridin-3-yl)methanamine** can be achieved through various synthetic routes, typically starting from commercially available 6-methylnicotinic acid or its derivatives. A common and efficient method involves the reduction of 6-methylnicotinonitrile.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of **(6-Methylpyridin-3-yl)methanamine** from 6-methylnicotinic acid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(6-Methylpyridin-3-yl)methanamine**.

Experimental Protocol: Reduction of 6-Methylnicotinonitrile

This protocol describes the reduction of 6-methylnicotinonitrile to **(6-methylpyridin-3-yl)methanamine** using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Materials:

- 6-Methylnicotinonitrile
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether for LiAlH₄; Ethanol or Methanol for hydrogenation)

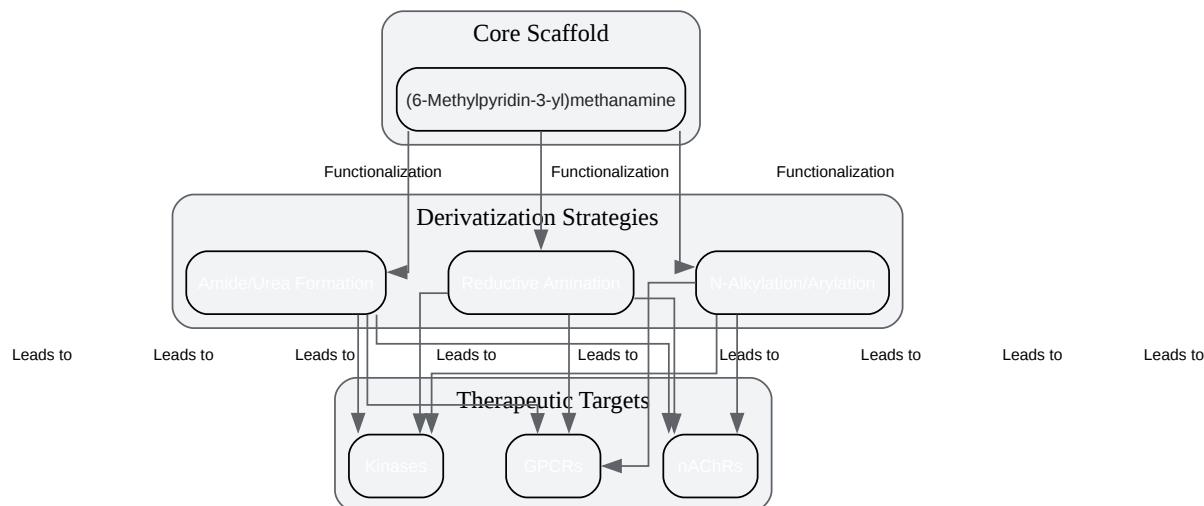
- Reducing agent (e.g., LiAlH₄ or H₂ gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C))
- Deionized water
- Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
- Standard laboratory glassware and safety equipment

Procedure (using LiAlH₄):

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under a nitrogen atmosphere.
- Cool the suspension to 0°C using an ice bath.
- Dissolve 6-methylnicotinonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
- Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or another suitable solvent.
- Combine the filtrate and the washings, and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
- Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude **(6-methylpyridin-3-yl)methanamine**.
- Purify the product by vacuum distillation or column chromatography.

Applications in Medicinal Chemistry

(6-Methylpyridin-3-yl)methanamine is a valuable building block in the design and synthesis of novel therapeutic agents. Its structural motif is found in compounds targeting a variety of receptors and enzymes.


Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyridine ring of **(6-methylpyridin-3-yl)methanamine** is a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs). This makes it a crucial intermediate for developing ligands that can modulate the activity of these receptors, which are implicated in various central nervous system (CNS) disorders.^[3]

Kinase Inhibitors

Derivatives of the 6-methylpyridine scaffold have been explored in the development of kinase inhibitors. For instance, compounds incorporating a related pyridine structure have been synthesized and evaluated for their potential in cancer therapy.^{[4][5]} The general logic involves using the pyridine core as a scaffold to present functional groups that can interact with the ATP-binding site of kinases.

The following diagram illustrates the role of **(6-Methylpyridin-3-yl)methanamine** as a scaffold in drug design.

[Click to download full resolution via product page](#)

Caption: Role of **(6-Methylpyridin-3-yl)methanamine** in drug discovery.

Other Therapeutic Areas

The versatility of the **(6-methylpyridin-3-yl)methanamine** scaffold has led to its use in the synthesis of compounds with a wide range of biological activities, including antibacterial and antifungal agents.^[4] The ability to easily modify the primary amine and the pyridine ring allows for the fine-tuning of physicochemical and pharmacokinetic properties to optimize drug candidates.

Biological Activity Data

While **(6-methylpyridin-3-yl)methanamine** itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Table 2 summarizes the activity of a representative compound that incorporates a related pyridine scaffold.

Compound	Target	Assay	Activity (IC ₅₀)	Source
Compound 4f (an EP4 antagonist with a 3-methylpyridine core)	EP4 Receptor	PGE ₂ -induced TNF α reduction in human whole blood	123 nM	[6]

This data highlights the potential of the substituted pyridine motif in designing potent and selective therapeutic agents. Further structure-activity relationship (SAR) studies starting from the **(6-methylpyridin-3-yl)methanamine** core could lead to the discovery of novel drug candidates.

Safety and Handling

While a specific safety data sheet for **(6-methylpyridin-3-yl)methanamine** is not detailed in the provided search results, related aminopyridines are known to be toxic. For example, 2-amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin, and it can cause skin, eye, and respiratory irritation. It is therefore crucial to handle **(6-methylpyridin-3-yl)methanamine** with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated fume hood.

Conclusion

(6-Methylpyridin-3-yl)methanamine is a fundamentally important building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the areas of CNS disorders and oncology, underscore its significance and potential in modern drug discovery and development. Future research will likely continue to leverage this privileged scaffold to generate novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-Methylpyridin-3-yl)methanamine | C7H10N2 | CID 12214337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-methylpyridin-3-yl)methanamine | CAS#:56622-54-9 | Chemsoc [chemsoc.com]
- 3. (6-Methylpyridin-3-yl)methanol | High-Purity Reagent [benchchem.com]
- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 6. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(6-Methylpyridin-3-yl)methanamine literature review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041620#6-methylpyridin-3-yl-methanamine-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com